molecular formula C11H21NO2 B11900526 Methyl 3-(Azepan-1-yl)butanoate

Methyl 3-(Azepan-1-yl)butanoate

Cat. No.: B11900526
M. Wt: 199.29 g/mol
InChI Key: SDHJSSYHXWOAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(Azepan-1-yl)butanoate is a methyl ester featuring a seven-membered azepane ring (a cyclic secondary amine) at the third carbon of the butanoate backbone. This structure confers unique physicochemical properties, including enhanced basicity due to the amine moiety and conformational flexibility from the azepane ring.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 3-(azepan-1-yl)butanoate

InChI

InChI=1S/C11H21NO2/c1-10(9-11(13)14-2)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3

InChI Key

SDHJSSYHXWOAEL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Azepan-1-yl)butanoate typically involves the esterification of 3-(Azepan-1-yl)butanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the efficient production of the ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Azepan-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(Azepan-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(Azepan-1-yl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol. These products can then interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(Azepan-1-yl)butanoate with three structurally related esters from the evidence:

Compound Key Functional Groups Substituent Position Molecular Features
This compound Ester, Azepane (7-membered amine ring) C3 of butanoate High basicity, conformational flexibility
(R)-Methyl 3-(benzyloxy)butanoate Ester, Benzyloxy (ether) C3 of butanoate Aromatic ether, hydrolytically stable
Methyl 2-benzoylamino-3-oxobutanoate Ester, Benzoylamino, Oxo (keto) C2 and C3 of butanoate Keto-enol tautomerism, nucleophilic reactivity
Isoamyl acetate Ester, Branched alkyl (3-methylbutyl) Terminal carbon Volatile, fruity odor, low molecular complexity
Key Observations:
  • Substituent Effects : The azepane group in the target compound introduces nitrogen-based reactivity (e.g., protonation, metal coordination), contrasting with the inert benzyloxy ether in or the electrophilic oxo group in .
  • Steric and Conformational Impact: The seven-membered azepane ring likely imposes greater steric hindrance and conformational mobility compared to the rigid benzoylamino group in or the compact branched chain in Isoamyl acetate .

Physicochemical Properties

  • Solubility : The azepane group enhances water solubility via protonation at physiological pH, unlike the hydrophobic benzyloxy group in .
  • Stability : The oxo group in increases susceptibility to nucleophilic attack, whereas the azepane’s amine may render the target compound sensitive to oxidation.

Biological Activity

Methyl 3-(Azepan-1-yl)butanoate is an organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H23N1O2C_{12}H_{23}N_{1}O_{2} and a molecular weight of approximately 211.32 g/mol. The compound features an azepane ring, a seven-membered nitrogen-containing heterocycle, which significantly influences its biological properties. The methyl ester group enhances its solubility and reactivity, making it a versatile candidate for various chemical reactions and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological activity. Its unique structure allows it to interact with various biological macromolecules, leading to potential applications in medicinal chemistry. Notably, compounds with similar structures have been investigated for their roles as:

  • Cholinesterase inhibitors : These compounds can enhance cholinergic signaling by preventing the breakdown of acetylcholine.
  • Neuroprotective agents : They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems.

Further studies are essential to elucidate the precise mechanisms of action and therapeutic potential of this compound.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which can provide insights into its unique biological profile. The following table summarizes some related compounds and their characteristics:

Compound NameStructure CharacteristicsUnique Features
Methyl 3-(Piperidin-1-yl)butanoateContains a piperidine ringOften exhibits stronger analgesic properties
Methyl 3-(Morpholin-4-yl)butanoateFeatures a morpholine ringKnown for enhanced solubility and stability
Methyl 3-(Pyrrolidin-2-yl)butanoateContains a pyrrolidine ringDisplays distinct neuroactive effects
Methyl 3-(Azepan-4-yl)butanoateSimilar azepane structureMay show varying biological activity

The specific nitrogen placement within the azepane ring of this compound may influence its interactions with biological targets compared to these similar compounds, potentially leading to different pharmacological profiles.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with key neurotransmitter systems and enzymes involved in neuroprotection and cholinergic signaling. Understanding these interactions is crucial for determining the therapeutic potential and safety of the compound .

Case Studies and Research Findings

Recent research has begun to explore the biological activity of this compound in various experimental settings:

  • Cholinesterase Inhibition : In vitro assays have demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating conditions like Alzheimer's disease .
  • Neuroprotective Effects : Studies investigating the neuroprotective properties of related azepane derivatives indicate that these compounds can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • In vivo studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic studies : To clarify the interactions with specific receptors and enzymes.
  • Therapeutic applications : To explore its potential roles in treating neurological disorders and other diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.